

Application Notes and Protocols for Multiplex FISH using Tetramethylrhodamine-dUTP

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Tetramethylrhodamine-dUTP

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Introduction

Multiplex Fluorescence In Situ Hybridization (M-FISH) is a powerful cytogenetic technique that enables the simultaneous visualization of all chromosomes in a single experiment, each painted in a different color. This method is invaluable for the detection of complex chromosomal rearrangements, such as translocations, insertions, and deletions, which are often associated with various cancers and genetic disorders. The use of spectrally distinct fluorophores is central to this technique. Tetramethylrhodamine (TMR), a bright and photostable rhodamine dye, can be incorporated into DNA probes as **Tetramethylrhodamine-dUTP**, offering high sensitivity for M-FISH applications.

These application notes provide a comprehensive overview and detailed protocols for performing multiplex FISH using **Tetramethylrhodamine-dUTP**.

Quantitative Data Presentation

The selection of fluorophores is critical for the success of multiplex FISH assays.

Tetramethylrhodamine-dUTP has been demonstrated to be a highly effective label, offering

superior sensitivity and hybridization efficiency compared to other fluorophores.

Fluorophore	Hybridization Efficiency	Relative Brightness	Application
Tetramethylrhodamine-dUTP	90% ^[1]	High ^[1]	Multiplex FISH, single-locus detection
Fluorescein-dUTP	50% ^[1]	Moderate ^[1]	Standard FISH
Coumarin-dUTP	Low (only for highly repetitive sequences) ^[1]	Low ^[1]	Specialized applications

Experimental Protocols

This section provides a detailed protocol for performing multiplex FISH with a focus on using **Tetramethylrhodamine-dUTP** for probe labeling. This protocol is a synthesis of established M-FISH procedures.

Protocol 1: Probe Labeling with Tetramethylrhodamine-dUTP by Nick Translation

This protocol describes the incorporation of **Tetramethylrhodamine-dUTP** into DNA probes using nick translation.

Materials:

- Purified DNA (e.g., BAC, fosmid, or whole chromosome painting probes)
- **Tetramethylrhodamine-dUTP**
- Nick Translation Kit (containing DNA Polymerase I, DNase I, dNTP mix without dTTP)
- Deionized, nuclease-free water
- Ethanol (100% and 70%)

- 3 M Sodium Acetate
- Human Cot-1 DNA
- TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Procedure:

- Reaction Setup: On ice, combine the following in a microcentrifuge tube:
 - 1 μg of purified DNA
 - 5 μL of 10x dNTP mix (dATP, dCTP, dGTP)
 - 1 μL of 1 mM **Tetramethylrhodamine-dUTP**
 - 5 μL of 10x Nick Translation Buffer
 - 1 μL of DNase I/DNA Polymerase I enzyme mix
 - Add nuclease-free water to a final volume of 50 μL .
- Incubation: Incubate the reaction at 15°C for 2-4 hours. The optimal incubation time may need to be determined empirically based on the desired probe size (typically 200-500 bp).
- Reaction Termination: Stop the reaction by adding 5 μL of 0.5 M EDTA.
- Probe Purification:
 - Add 5 μL of 3 M Sodium Acetate and 125 μL of cold 100% ethanol.
 - Incubate at -20°C for at least 30 minutes to precipitate the labeled probe.
 - Centrifuge at 12,000 x g for 20 minutes at 4°C.
 - Carefully remove the supernatant.
 - Wash the pellet with 500 μL of cold 70% ethanol.

- Centrifuge at 12,000 x g for 5 minutes at 4°C.
- Air dry the pellet.
- Resuspension: Resuspend the labeled probe in TE buffer.
- Probe Quantification: Measure the concentration of the labeled probe using a spectrophotometer.

Protocol 2: Multiplex FISH on Metaphase Chromosomes

This protocol outlines the procedure for hybridizing a pool of differentially labeled chromosomal probes to metaphase spreads.

Materials:

- Slides with prepared metaphase chromosome spreads
- Labeled probe cocktail (containing **Tetramethylrhodamine-dUTP** labeled probes and other spectrally distinct labeled probes)
- Human Cot-1 DNA
- Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)
- Denaturation solution (70% formamide, 2x SSC)
- Wash solutions (e.g., 0.4x SSC at 72°C, 2x SSC with 0.05% Tween-20 at room temperature)
- DAPI (4',6-diamidino-2-phenylindole) counterstain
- Antifade mounting medium

Procedure:

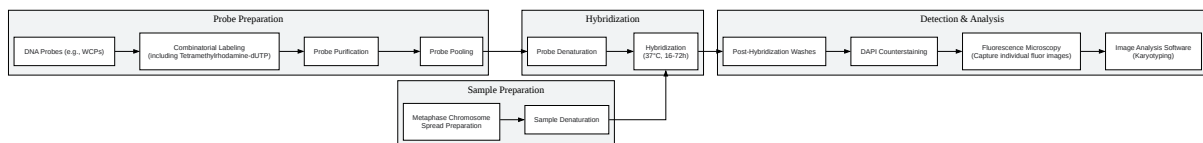
- Slide Preparation:
 - Age the metaphase slides overnight at room temperature.

- Treat slides with RNase A (100 µg/mL in 2x SSC) for 1 hour at 37°C.
- Wash slides in 2x SSC.
- Dehydrate the slides through an ethanol series (70%, 85%, 100%) and air dry.
- Denaturation:
 - Immerse the slides in denaturation solution at 70°C for 2 minutes.
 - Immediately transfer the slides to an ice-cold ethanol series (70%, 85%, 100%) for 2 minutes each to dehydrate.
 - Air dry the slides.
- Probe Preparation and Denaturation:
 - Prepare the probe cocktail by mixing the **Tetramethylrhodamine-dUTP** labeled probe with other differentially labeled probes and an excess of Human Cot-1 DNA to block repetitive sequences.
 - Add hybridization buffer to the probe mix.
 - Denature the probe mixture at 75°C for 5-10 minutes.
 - Pre-anneal the probe mixture at 37°C for 30-60 minutes to allow blocking of repetitive sequences.
- Hybridization:
 - Apply the denatured probe mixture to the denatured slide.
 - Cover with a coverslip and seal with rubber cement.
 - Incubate in a humidified chamber at 37°C for 16-72 hours.
- Post-Hybridization Washes:
 - Carefully remove the rubber cement and coverslip.

- Wash the slides in 0.4x SSC at 72°C for 2 minutes.
- Wash in 2x SSC with 0.05% Tween-20 at room temperature for 1 minute.
- Counterstaining and Mounting:
 - Dehydrate the slides through an ethanol series and air dry.
 - Apply DAPI counterstain.
 - Mount with antifade medium.
- Image Acquisition and Analysis:
 - Visualize the results using a fluorescence microscope equipped with appropriate filter sets for each fluorophore, including a specific filter for Tetramethylrhodamine.
 - Capture images for each fluorophore and a DAPI image.
 - Use specialized M-FISH software to pseudo-color and analyze the images to identify chromosomal rearrangements.

Visualizations

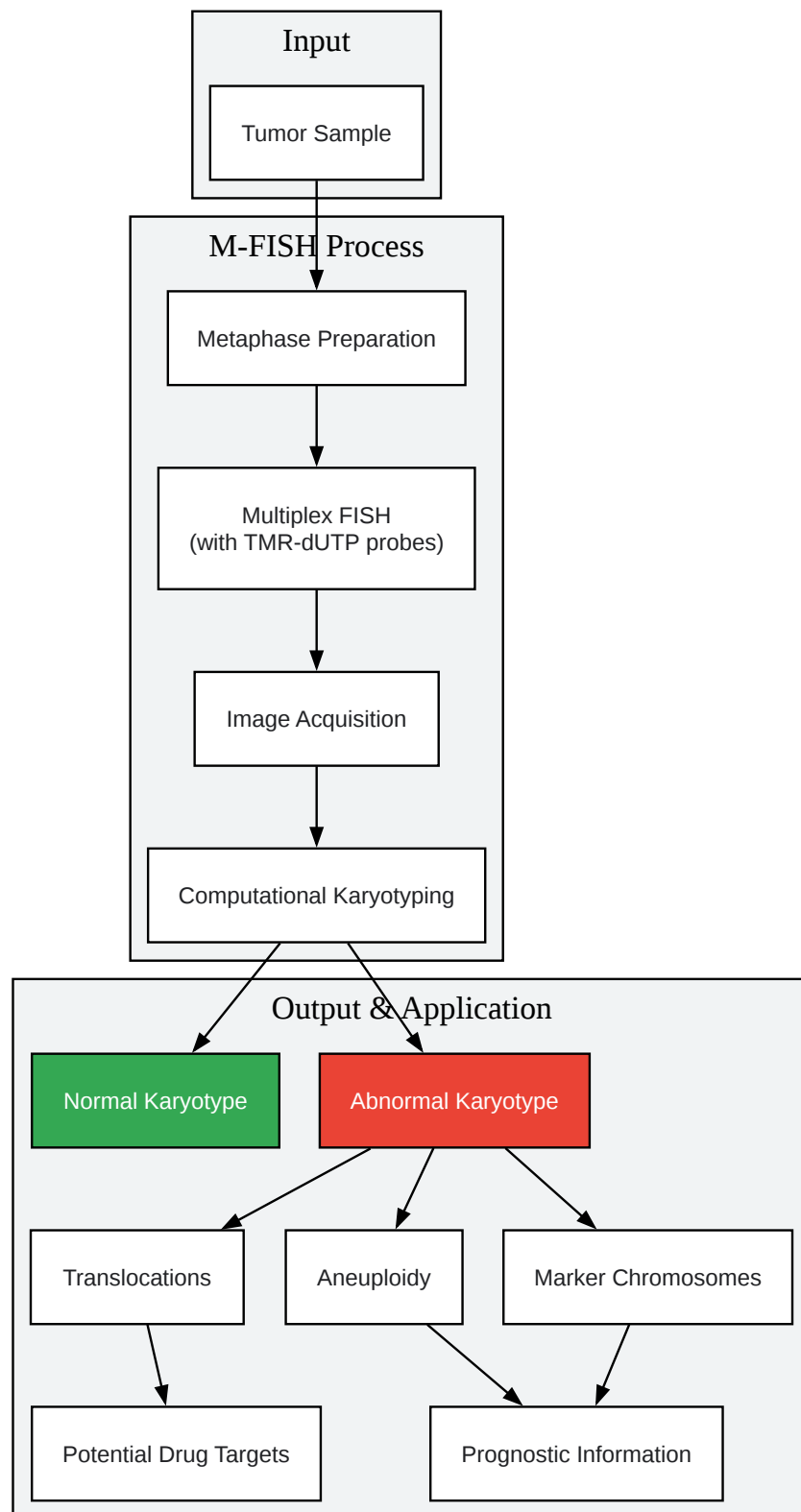
Experimental Workflow for Multiplex FISH



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Caption: A generalized workflow for a multiplex FISH experiment.

Logical Relationship in M-FISH for Cancer Cytogenetics



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Caption: Application of M-FISH in cancer cytogenetics.

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References

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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